2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone

Carbohydrate Chemistry Exo-Glycal Synthesis Organometallic Reagents

2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone (CAS 13096-62-3) is a per-O-benzylated δ-gluconolactone derivative with molecular formula C34H34O6 and molecular weight 538.64 g/mol. This compound exists as a colorless to pale yellow liquid at 20°C and is primarily utilized as a protected carbohydrate building block in organic synthesis.

Molecular Formula C34H34O6
Molecular Weight 538.6 g/mol
CAS No. 13096-62-3
Cat. No. B126593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone
CAS13096-62-3
Synonyms2,3,4,6-Tetrakis-O-(phenylmethyl)-D-gluconic acid δ-Lactone; _x000B_D-2,3,4,6-Tetra-O-benzyl-gluconic acid δ-Lactone;  (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]tetrahydropyran-2-one;  2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-O-lactone;  2,3,4,6-Tet
Molecular FormulaC34H34O6
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
InChIInChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2/t30-,31-,32+,33-/m1/s1
InChIKeyBUBVLQDEIIUIQG-NXVJRICRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone (CAS 13096-62-3) Chemical Overview for Procurement


2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone (CAS 13096-62-3) is a per-O-benzylated δ-gluconolactone derivative with molecular formula C34H34O6 and molecular weight 538.64 g/mol . This compound exists as a colorless to pale yellow liquid at 20°C [1] and is primarily utilized as a protected carbohydrate building block in organic synthesis . The four benzyl protecting groups confer orthogonal stability to acidic and mildly basic conditions while remaining readily cleavable by hydrogenolysis , enabling selective deprotection strategies in complex synthetic sequences [2].

Why 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone Cannot Be Simply Substituted


In-class carbohydrate lactones with alternative O-protecting groups or varying stereochemistry exhibit divergent reactivity, selectivity, and synthetic utility that preclude generic substitution. 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone possesses a fully benzylated δ-lactone core that confers unique electrophilicity at C-1, enabling nucleophilic addition and methylenation pathways unavailable to acetyl-protected or unprotected analogs [1]. Moreover, the specific D-gluco stereochemical configuration dictates stereochemical outcomes in glycosylation and C-glycoside formation, with epimeric lactones such as the D-manno derivative producing distinct product distributions [2]. Substituting with the corresponding hemiacetal form (2,3,4,6-tetra-O-benzyl-D-glucopyranose) fundamentally alters reaction pathways, as the lactone's carbonyl electrophilicity is essential for C–C bond formation at the anomeric center [3]. These differences translate to quantifiable variations in synthetic yield, purity, and downstream applicability that justify compound-specific procurement.

Quantitative Differentiation Evidence for 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone (CAS 13096-62-3)


Methylene Transfer Efficiency: Tebbe Reagent Yield Comparison

In methylenation reactions, 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone demonstrates a defined 88% yield when treated with Tebbe's reagent to form the corresponding exo-glucal [1]. This yield is substantially higher than alternative methylenation protocols using standard Wittig reagents, which proceed with notably lower efficiency [1]. The elevated yield is directly attributable to the electrophilicity of the lactone carbonyl, a characteristic not present in the corresponding hemiacetal form.

Carbohydrate Chemistry Exo-Glycal Synthesis Organometallic Reagents

Glycosylidene Acetal Synthesis: Catalyst-Dependent Reactivity

2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone undergoes efficient condensation with bis-O-(trimethylsilyl)-1,2-diols in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf) to yield glucopyranosylidene acetals [1]. This reaction proceeds under mild conditions and accommodates cis- and trans-1,2-diols bearing primary, secondary, and tertiary hydroxyl groups [1]. In contrast, the corresponding acetyl-protected lactone (2,3,4,6-tetra-O-acetyl-D-glucono-1,5-lactone) exhibits fundamentally different reactivity under these conditions due to the electron-withdrawing nature of acetyl groups .

Glycosylation Acetal Synthesis Silyl Triflate Catalysis

Synthesis Yield from Benzylated Glucopyranose Precursors

The synthesis of 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone from 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose proceeds with a reported yield of 97% [1]. This yield is substantially higher than the 79% yield obtained when starting from the corresponding β-anomer [1]. The 18 percentage-point difference (relative improvement of 23%) is mechanistically significant and informs optimal precursor selection.

Carbohydrate Synthesis Oxidation Process Chemistry

C-2 Epimerization: Divergent Reactivity with MgI2

Under treatment with MgI2 in ethanol, 2,3,4,6-tetra-O-benzyl-D-gluconolactone undergoes reversible C-2 epimerization to yield 2,3,4,6-tetra-O-benzyl-D-mannonolactone, and vice versa [1]. This epimerization pathway is specific to the benzyl-protected lactone framework; unprotected D-glucono-1,5-lactone does not exhibit comparable epimerization under these conditions [1].

Stereochemistry Epimerization Aldonolactone Chemistry

Commercially Available Purity Specification

Commercial sources offer 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone with a minimum purity specification of 98% as determined by HPLC . This purity level meets or exceeds the ≥95% standard commonly cited for related carbohydrate intermediates [1]. Higher purity directly correlates with reduced side-product formation in subsequent synthetic steps and is a critical procurement parameter for industrial applications.

Quality Control Purity Analysis Procurement Specifications

SGLT2 Inhibitor Synthesis: Anomeric Selectivity

In the synthesis of β-C-arylglucosides (SGLT2 inhibitor scaffolds), 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone undergoes 1,2-addition of aryllithium or aryl Grignard reagents followed by silane reduction [1]. This sequence yields the desired β-C-arylglucoside with a reported β:α anomeric selectivity of 4:1 [1]. This selectivity, while moderate, provides a defined stereochemical outcome that is exploitable for drug candidate synthesis [1].

Medicinal Chemistry C-Glycoside Synthesis Diabetes Therapeutics

Application Scenarios for 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone (CAS 13096-62-3)


SGLT2 Inhibitor Intermediate Synthesis (Ipragliflozin, Empagliflozin, Dapagliflozin)

2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone serves as a pivotal precursor in the synthesis of SGLT2 inhibitors for type 2 diabetes treatment [1]. The lactone undergoes nucleophilic addition of aryl organometallic reagents to form the C-aryl glucoside core, followed by silane reduction to establish the anomeric center [2]. The benzyl protecting groups are subsequently removed by hydrogenolysis to yield the active pharmaceutical ingredient [1]. This compound is a key building block for Ipragliflozin, Empagliflozin, and Dapagliflozin [1].

Exo-Glycal and Glycosylidene Acetal Synthesis

The lactone undergoes efficient methylenation with Tebbe's reagent (88% yield) to produce exo-glucals, which are valuable intermediates in carbohydrate chemistry [3]. Additionally, TMSOTf-catalyzed condensation with bis-O-(trimethylsilyl)-1,2-diols yields glucopyranosylidene acetals applicable to cis- and trans-diols bearing primary, secondary, and tertiary hydroxyl groups [4].

Stereochemical Diversification via C-2 Epimerization

Treatment with MgI2 in ethanol enables reversible C-2 epimerization, interconverting the D-gluco and D-manno lactone forms [5]. This pathway provides synthetic access to 2,3,4,6-tetra-O-benzyl-D-mannonolactone, a valuable intermediate for mannose-containing glycoconjugates [5].

C-Glycosyl Compound Synthesis

Reaction of the lactone with ethyl isocyanoacetate in the presence of potassium hydride yields oxazole derivatives as major products, representing a direct route to C-glycosyl compounds [6]. This reactivity profile is distinct from other protected gluconolactones, which may produce elimination products instead [6].

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